![molecular formula C20H22N4O5 B2731128 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 1005303-19-4](/img/structure/B2731128.png)
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O5 and its molecular weight is 398.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyphenyl)acetamide is a novel derivative belonging to the class of pyrido-pyrimidine compounds. It has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on various studies, including in vitro and in vivo evaluations.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido-pyrimidine core, which is known for its diverse pharmacological properties. The presence of methoxy and ethyl groups contributes to its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrido-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to the target compound have shown IC50 values in the low micromolar range against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines. Specifically, modifications in the methoxy groups have been linked to enhanced cytotoxicity, suggesting that the substitution pattern is crucial for activity .
Table 1: Cytotoxicity Data of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
2-(6-ethyl-5-methoxy...) | T47D | 27.3 |
2-(6-ethyl-5-methoxy...) | HCT-116 | 6.2 |
2,4-Dimethoxy derivative | Various | Moderate |
2,4,6-Trimethoxy derivative | Various | High |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Studies suggest that they may interfere with key signaling pathways involved in cancer cell survival and growth .
Antioxidant Properties
In addition to anticancer activity, some derivatives have demonstrated significant antioxidant properties. This is particularly relevant as oxidative stress plays a crucial role in cancer progression and other diseases. The antioxidant potential can be attributed to specific functional groups present in the molecule that scavenge free radicals effectively .
Enzyme Inhibition
Certain studies have also explored the ability of these compounds to inhibit metabolic enzymes such as acetylcholinesterase (AChE). This suggests potential applications not only in oncology but also in neuropharmacology for conditions like Alzheimer’s disease .
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various analogs of pyrido-pyrimidine derivatives revealed that specific substitutions significantly impact biological activity. For example, introducing methoxy groups at positions 2, 4, and 6 on the aromatic ring resulted in enhanced cytotoxicity against cancer cells while maintaining selectivity for tumor cells over normal cells .
Case Study 2: In Vivo Studies
In vivo studies utilizing murine models have shown promising results regarding the efficacy of these compounds in reducing tumor size without significant toxicity to normal tissues. Such findings are crucial for advancing these compounds towards clinical trials .
Aplicaciones Científicas De Investigación
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent . Preliminary studies have shown that it exhibits cytotoxic effects on several cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15.3 |
HeLa (Cervical Cancer) | 12.5 |
A549 (Lung Cancer) | 18.7 |
These results indicate that the compound may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.
Antimicrobial Activity
Research has also indicated that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in disrupting bacterial cell walls and inhibiting essential metabolic pathways.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
-
Anticancer Studies :
- A study published in Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
- Molecular docking studies indicated strong binding affinity to targets associated with cancer progression.
-
Antimicrobial Efficacy :
- Research published in Antibiotics demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, suggesting its potential as a new antimicrobial agent.
Análisis De Reacciones Químicas
Pyrido[2,3-d]pyrimidinone Core
-
Electrophilic Aromatic Substitution : The electron-deficient pyrimidine ring undergoes halogenation or nitration at position 7 (para to the dioxo groups) .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 1,2-dihydro moiety to a tetrahydro derivative, altering planarity and biological activity.
Acetamide Group
-
Hydrolysis : Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the acetamide hydrolyzes to a carboxylic acid, enabling further derivatization.
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃CH₂Br) in the presence of NaH to form N-alkylated derivatives .
Methoxy Groups
-
Demethylation : BBr₃ in CH₂Cl₂ selectively removes methyl groups, generating hydroxyl substituents for hydrogen bonding .
Salt Formation
The compound forms stable salts with acids (e.g., camphorsulfonic acid or HCl), enhancing solubility for pharmaceutical applications .
Mechanistic Pathways
-
Aza-Claisen Rearrangement : NHC catalysts generate α,β-unsaturated acyl azolium intermediates, enabling -sigmatropic rearrangement followed by cyclization .
-
Amidation Side Reactions : Competing pathways involve 1,2-addition of enamines to acyl azoliums, leading to by-products unless optimized .
Stability and Degradation
-
Thermal Stability : Decomposes above 250°C, with methoxy groups fragmenting first.
-
Photodegradation : UV exposure induces ring-opening via radical intermediates, necessitating dark storage.
Comparative Reactivity with Analogues
Propiedades
IUPAC Name |
2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-5-12-10-21-18-16(17(12)29-4)19(26)24(20(27)23(18)2)11-15(25)22-13-8-6-7-9-14(13)28-3/h6-10H,5,11H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCRDSKLRWSMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.